molecular formula C13H14N2O2 B7978165 4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid

4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid

Cat. No.: B7978165
M. Wt: 230.26 g/mol
InChI Key: UCJSFQQGFILDFY-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

    Substitution Reactions: The ethyl group is introduced at the nitrogen atom of the pyrazole ring through alkylation reactions using ethyl halides under basic conditions.

    Coupling with Methylbenzoic Acid: The final step involves coupling the ethyl-substituted pyrazole with 3-methylbenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)-3-methylbenzoic acid is unique due to its combination of a pyrazole ring with an ethyl group and a methylbenzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-8-11(7-14-15)12-5-4-10(13(16)17)6-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSFQQGFILDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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